Stibamine Glucoside

Description

Properties

IUPAC Name |

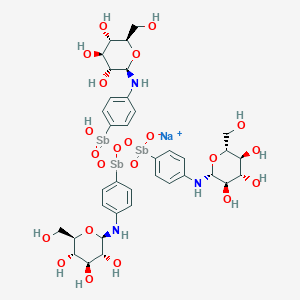

sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZKOPZYANZEBA-PLJZAMQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3NaO22Sb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047845 | |

| Record name | Stibamine glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1264.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-34-9 | |

| Record name | Stibamine glucoside [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibamine glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STIBAMINE GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Stibamine Glucoside: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Stibamine Glucoside, an early organo-antimonial drug that played a significant role in the treatment of visceral leishmaniasis (kala-azar). The document delves into the historical context of its discovery, pioneered by the foundational work of Dr. Upendranath Brahmachari and the clinical investigations of Dr. L.E. Napier. It outlines the chemical properties of the compound, presents available quantitative data on its efficacy and toxicity from early clinical use, and details the presumed mechanism of action of pentavalent antimonials against Leishmania parasites. This guide also includes a diagrammatic representation of the drug's metabolic pathway and its intracellular targets, offering a valuable resource for researchers in tropical medicine and drug development.

Discovery and History

The development of this compound is a crucial chapter in the history of chemotherapy for leishmaniasis, building upon the groundbreaking work of Indian physician and scientist Sir Upendranath Brahmachari. In 1920, Brahmachari synthesized urea stibamine, the urea salt of para-amino phenyl stibnic acid, which revolutionized the treatment of kala-azar with a reported cure rate of over 90% and significantly reduced side effects compared to the previously used toxic tartar emetic.[1][2] His work, conducted in a small laboratory at the Campbell Hospital in Calcutta, marked a turning point in the fight against this devastating disease and saved countless lives.[1][2]

Following Brahmachari's pioneering efforts with organic antimonials, further research led to the development of this compound, also known under the brand name Neostam. This compound is the nitrogen glucoside of sodium p-aminophenylstibonate.[3][4] Early clinical evaluation of this compound was notably carried out by Dr. L. E. Napier at the Calcutta School of Tropical Medicine. In a 1925 publication in the Indian Medical Gazette, Napier presented a preliminary note on the successful treatment of kala-azar with "this compound," which was supplied by the pharmaceutical company Burroughs Wellcome and Co.[2][3] This indicates the role of established pharmaceutical houses in the further development and distribution of these vital medicines.

While Brahmachari's Urea Stibamine was a significant breakthrough, this compound was considered to be a compound of low toxicity, approximately one-twentieth that of sodium antimony tartrate, which contributed to its favorable clinical profile.[3]

Chemical Properties

This compound is a complex organo-antimonial compound. Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | [4] |

| Molecular Formula | C36H49N3NaO22Sb3 | [4] |

| Molecular Weight | 1264.0 g/mol | [4] |

| CAS Number | 1344-34-9 | [4] |

| Synonyms | Neostam, Glucostibamine sodium, Sodium p-aminobenzenestibonate glucoside, Nitrogen glucoside of sodium p-aminophenylstibonate | [3][4] |

Experimental Protocols

Early Clinical Administration Protocol (Napier, 1925)

The following is a summary of the administration protocol for this compound as described in the preliminary findings by L.E. Napier.

-

Drug Preparation: this compound ("Neostam") was supplied as an almost colorless powder that is readily soluble in distilled water. For administration, a 2% solution was prepared.[3]

-

Route of Administration: The 2% solution of this compound was injected intravenously.[3]

-

Dosage Regimen:

-

The initial course of treatment typically involved a total of 1.4 grams of the drug administered over a period of 10 days.[3]

-

In some cases, a second course of treatment was given.[3]

-

Individual doses and the duration of treatment were adjusted based on the patient's response and tolerance. For example, one case received a total of 2.76 grams over 25 days.[3]

-

It is crucial to note that this represents an early clinical protocol and does not reflect modern standards of dose calculation or treatment duration.

Quantitative Data

The following tables summarize the quantitative data on the efficacy and observed side effects of this compound from early clinical reports.

Table 1: Efficacy of this compound in the Treatment of Kala-Azar (Napier, 1925)

| Number of Cases Treated | Apparent Cure Rate | Observations | Reference |

| 18 | 100% | All 18 patients treated showed a rapid improvement in clinical condition, including reduction in spleen size and resolution of fever.[3] | [3] |

Note: This data is from a preliminary report and not a large-scale clinical trial.

Table 2: Reported Side Effects of this compound (Napier, 1925)

| Side Effect | Frequency/Severity | Management | Reference |

| Vomiting | Occurred in a small number of cases, sometimes after the initial injections. One patient experienced vomiting upon seeing the drug being prepared, suggesting a psychological component.[3] | In one instance, treatment was temporarily switched to sodium antimony tartrate, and upon resuming this compound, no further vomiting occurred.[3] | [3] |

| Headache | Reported in one patient after the first two injections.[3] | The headache subsided, and treatment was continued.[3] | [3] |

Mechanism of Action

The precise mechanism of action of this compound has not been detailed in dedicated studies. However, as a pentavalent antimonial, its mode of action is understood to be consistent with other drugs in its class. The current understanding is that pentavalent antimonials (SbV) act as prodrugs that are reduced to the more toxic trivalent form (SbIII) within the macrophage and the Leishmania parasite.

Caption: Proposed mechanism of action of this compound.

The trivalent antimony (SbIII) is the primary cytotoxic agent and is thought to exert its anti-leishmanial effect through multiple pathways:

-

Inhibition of Trypanothione Reductase (TryR): Trypanothione is a crucial molecule for maintaining the redox balance within the Leishmania parasite. By inhibiting TryR, SbIII disrupts this balance, leading to an increase in oxidative stress and subsequent damage to cellular components.[1][5]

-

Interaction with Thiol Groups: SbIII has a high affinity for sulfhydryl groups in proteins and enzymes, leading to their inactivation and disruption of various metabolic pathways.

-

Inhibition of DNA Topoisomerase I: Some evidence suggests that antimonials can inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair, thereby leading to DNA damage and apoptosis.[1][5]

Conclusion

This compound represents a significant step in the evolution of treatments for visceral leishmaniasis. Building on the foundational discovery of Urea Stibamine by Sir Upendranath Brahmachari, the clinical application of this compound by researchers like L.E. Napier provided a much-needed, less toxic therapeutic option in the early 20th century. While it has been largely superseded by newer drugs, a technical understanding of its history, properties, and mechanism of action provides valuable context for the ongoing development of anti-leishmanial therapies. The transition from highly toxic inorganic antimony compounds to more tolerable organo-antimonials like this compound was a critical advancement in tropical medicine, underscoring the importance of continued innovation in the face of neglected tropical diseases.

References

- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Preliminary Note on the Successful Treatment of Kala-Azar with "this compound" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea stibamine: an improved method of preparation and its antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Architecture and Synthesis of Stibamine Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stibamine Glucoside, a complex pentavalent organo-antimonial compound, has historical significance in the treatment of leishmaniasis. Despite its established use, detailed information regarding its precise chemical structure and a definitive, publicly available synthesis protocol remains elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's chemical structure, based on available data. Furthermore, it outlines a plausible synthetic pathway, drawing upon established principles of organoantimony chemistry and glycosylation reactions, to offer a foundational methodology for its preparation. All quantitative data is presented in a structured format, and a logical workflow of the proposed synthesis is provided for clarity.

Chemical Structure of this compound

This compound is a complex substance, and its exact molecular structure has been a subject of discussion, often being associated with or used interchangeably with Sodium Stibogluconate. However, according to the Public Chemical Database (PubChem), this compound is identified with the molecular formula C36H49N3NaO22Sb3.[1] This structure consists of three N-glucosidic linkages between a glucose molecule and a p-aminophenyl stibonic acid derivative, linked together through stibinic acid anhydride bonds and formulated as a sodium salt.

The IUPAC name for this specific structure is sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate.[1] The structure is characterized by the presence of pentavalent antimony (Sb(V)), which is a key feature of antimonial drugs used in the treatment of leishmaniasis. It is believed that the pentavalent form acts as a prodrug, which is then reduced in vivo to the more toxic trivalent antimony (Sb(III)) that exerts the anti-leishmanial effect.

Structural Ambiguity

It is crucial to acknowledge that historically, the term "this compound" may have referred to a mixture of related compounds rather than a single, well-defined chemical entity. This is a common characteristic of early organo-antimonial preparations. For instance, the related compound Urea Stibamine was later found to be a mixture of products. This historical context is important for researchers working with or aiming to synthesize these compounds.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available information.

| Property | Value | Source |

| Molecular Formula | C36H49N3NaO22Sb3 | PubChem[1] |

| Molecular Weight | 1264.0 g/mol | PubChem[1] |

| IUPAC Name | sodium [[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | PubChem[1] |

| CAS Number | 1344-34-9 | PubChem[1] |

Proposed Synthesis of this compound

The overall strategy involves the synthesis of two key precursors: a p-aminophenyl stibonic acid derivative and a suitable glucose molecule, followed by their condensation to form the N-glucosidic bond.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Inferred)

The following protocols are inferred from general organic chemistry principles and the synthesis of related compounds. They should be considered as a starting point for further investigation and optimization.

Step 1: Synthesis of p-Aminophenyl Stibonic Acid (Precursor)

This precursor can be synthesized from aniline via a diazonization reaction followed by a Bart-type reaction with an antimony source.

-

Materials: Aniline, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Antimony Trichloride (SbCl3), Sodium Hydroxide (NaOH).

-

Protocol:

-

Aniline is diazotized in aqueous HCl with a solution of NaNO2 at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

The cold diazonium salt solution is then slowly added to a solution of SbCl3 in HCl. This is a variation of the Bart reaction, which introduces the antimony moiety onto the aromatic ring.

-

The resulting intermediate is hydrolyzed by the addition of a base, such as NaOH, to precipitate the crude p-aminophenyl stibonic acid.

-

The precipitate is filtered, washed, and can be further purified by recrystallization.

-

Step 2: Condensation with Glucose

The formation of the N-glucosidic bond between p-aminophenyl stibonic acid and glucose is the key step. This is likely a condensation reaction where water is removed.

-

Materials: p-Aminophenyl Stibonic Acid, D-Glucose, appropriate solvent (e.g., water or a polar organic solvent).

-

Protocol:

-

p-Aminophenyl stibonic acid and D-glucose are dissolved in a suitable solvent. The molar ratio of the reactants would need to be carefully controlled to influence the degree of polymerization.

-

The reaction mixture is heated to promote the condensation reaction between the amino group of the stibonic acid and the anomeric hydroxyl group of glucose, forming the N-glucosidic bond. This reaction would likely be carried out under conditions that favor the removal of water.

-

The reaction conditions (temperature, time, and pH) would be critical parameters to control the formation of the desired product and to induce the formation of the stibinic acid anhydride linkages between the monomeric units.

-

Step 3: Purification

The crude this compound would likely be a mixture of oligomers of varying chain lengths. Purification would be essential to obtain a product with a consistent composition.

-

Protocol:

-

The crude product may be purified by precipitation. The reaction mixture could be treated with a solvent in which the product is insoluble, such as acetone or ethanol, to induce precipitation.

-

The precipitate is collected by filtration and washed with the precipitating solvent.

-

Further purification could potentially be achieved through techniques like dialysis to remove smaller impurities and unreacted starting materials.

-

Conclusion

This compound remains a compound of interest due to its historical role in medicinal chemistry. While its exact chemical identity can be ambiguous, modern databases provide a plausible structure. The synthesis of this complex molecule is not trivial and lacks a well-documented, standardized protocol. The proposed synthetic pathway in this guide, based on fundamental chemical reactions, offers a logical framework for its laboratory preparation. Further research is warranted to fully elucidate the structure-activity relationship and to develop a robust and reproducible synthesis for this and related pentavalent antimonial compounds. This would be a crucial step in re-evaluating their potential in the context of modern drug discovery and development.

References

Early Clinical Breakthroughs: A Technical Review of Stibamine Glucoside in the Treatment of Kala-Azar

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early clinical studies of Stibamine Glucoside for the treatment of Kala-Azar (visceral leishmaniasis). Focusing on the pioneering work of the 1920s, this document synthesizes the available data on treatment efficacy, experimental protocols, and patient outcomes. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development for neglected tropical diseases, offering a historical perspective on the challenges and successes in the chemotherapy of leishmaniasis.

Introduction: The Scourge of Kala-Azar and the Dawn of Antimonial Therapy

Kala-azar, a systemic parasitic disease caused by protozoa of the Leishmania donovani complex, was a significant cause of mortality in the early 20th century, particularly in the Indian subcontinent. The disease is characterized by prolonged fever, enlargement of the spleen and liver, substantial weight loss, and anemia. If left untreated, the fatality rate is exceedingly high.

The therapeutic landscape for Kala-Azar in the early 1920s was limited and fraught with challenges. The introduction of pentavalent antimony compounds marked a pivotal moment in the fight against this devastating illness. Among these, this compound, commercially known as Neostam, emerged as a promising therapeutic agent. This document delves into the initial clinical investigations that laid the groundwork for its use.

Quantitative Data from Early Clinical Investigations

The following tables summarize the key quantitative data extracted from early publications on the clinical use of this compound in Kala-Azar patients. These findings, primarily from preliminary studies, offered the first glimmers of hope for a consistently effective treatment.

Table 1: Patient Demographics and Baseline Characteristics (Napier, 1925)

| Parameter | Value |

| Number of Patients | 6 |

| Age Range | Not specified |

| Gender | Not specified |

| Duration of Illness | Varied |

| Key Clinical Signs | Fever, pronounced splenomegaly, emaciation |

Table 2: Treatment Regimen and Efficacy of this compound (Napier, 1925)[1]

| Patient Case No. | Total Dosage (grams) | Duration of Treatment (days) | Outcome |

| 1 | 1.2 | 22 | Apparent cure |

| 2 | 1.25 | 24 | Apparent cure |

| 3 | 1.25 | 24 | Apparent cure |

| 4 | 1.35 | 26 | Apparent cure |

| 5 | 1.35 | 26 | Apparent cure |

| 6 | 1.55 | 30 | Apparent cure |

Experimental Protocols of the Era

The methodologies employed in these early clinical studies, while rudimentary by modern standards, were foundational. The following sections detail the key experimental protocols.

Diagnostic Criteria

Diagnosis of Kala-Azar in the 1920s relied on a combination of clinical presentation and laboratory tests.

-

Clinical Diagnosis: A history of prolonged fever (over a month), significant splenomegaly, and general wasting were primary indicators.

-

Parasitological Confirmation: The definitive diagnosis was the identification of Leishman-Donovan bodies in smears obtained from spleen or liver punctures. This was a high-risk procedure reserved for confirming the diagnosis.

-

Serological Tests: The Aldehyde Test (Napier's Aldehyde Test) was a widely used serum test. A positive result, indicated by the jellification of serum upon the addition of formalin, was strongly suggestive of Kala-Azar.

Treatment Protocol with this compound

The administration of this compound was carefully managed, with a gradual increase in dosage to mitigate toxic effects.

-

Drug Preparation: this compound was supplied as a powder and dissolved in sterile distilled water to form a 2% solution for intravenous injection.

-

Dosage and Administration:

-

An initial dose of 0.05 grams was administered intravenously.

-

Subsequent doses were given on alternate days.

-

The dosage was increased by 0.05 grams at each subsequent injection until a maximum single dose of 0.25 grams was reached.

-

This maximum dose was then continued on alternate days until the full course of treatment was completed.

-

-

Monitoring: Patients were monitored for clinical improvement, including reduction in fever and spleen size, and for any adverse reactions to the treatment.

Visualizing Workflows and Mechanisms

Experimental Workflow of Early Clinical Trials

The following diagram illustrates the general workflow of the early clinical studies of this compound for Kala-Azar.

Putative Mechanism of Action of Antimonials (Modern Understanding)

It is crucial to note that the biochemical mechanism of action of antimonial compounds was not understood during the time of these early studies. The following diagram illustrates the modern scientific understanding, where pentavalent antimony (SbV) acts as a prodrug.

Discussion and Conclusion

The preliminary clinical data from the 1920s, though based on a small number of patients, represented a monumental step forward in the treatment of Kala-Azar. The studies demonstrated that this compound could be administered with a manageable safety profile and result in a high rate of apparent cure. These early successes paved the way for the broader use of pentavalent antimonials as the mainstay of therapy for visceral leishmaniasis for several decades.

This historical review serves as a testament to the pioneering efforts of early clinical researchers. For contemporary scientists and drug development professionals, it underscores the importance of continued innovation in the face of evolving drug resistance and the persistent threat of neglected tropical diseases. The journey from this compound to today's more advanced therapies highlights a century of progress, yet the fundamental challenge of developing safe, effective, and accessible treatments for the world's most vulnerable populations remains.

The Core Mechanism of Stibamine Glucoside Against Leishmania: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Stibamine Glucoside, a pentavalent antimonial drug, against Leishmania parasites. The document details the critical biochemical pathways disrupted by the drug, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the core mechanisms.

Executive Summary

This compound remains a cornerstone in the treatment of leishmaniasis, despite the emergence of resistance. Its efficacy relies on a complex interplay of parasitic and host-targeted actions. The drug acts as a prodrug, requiring reduction from pentavalent antimony (SbV) to its more toxic trivalent form (SbIII) to exert its leishmanicidal effects. SbIII disrupts the parasite's critical survival pathways, including macromolecular synthesis, thiol-dependent redox defense, and DNA topology. Furthermore, it modulates the host's immune response to enhance parasite clearance. This guide delves into the intricate details of these mechanisms to provide a foundational understanding for researchers and drug development professionals.

Prodrug Activation and Cellular Uptake

This compound, as a pentavalent antimonial (SbV), is relatively non-toxic. Its activation to the cytotoxic trivalent form (SbIII) is a critical first step in its mechanism of action. This reduction is thought to occur within the acidic phagolysosome of the host macrophage and potentially also within the parasite itself. The uptake of SbIII into the Leishmania parasite is facilitated by the aquaglyceroporin 1 (AQP1) transporter. Downregulation of AQP1 is a key mechanism of drug resistance.

Inhibition of Macromolecular Synthesis

A primary effect of intracellular SbIII is the disruption of the parasite's energy metabolism, which in turn inhibits the synthesis of essential macromolecules. SbIII has been shown to inhibit key enzymes in both glycolysis and the citric acid cycle. This leads to a significant reduction in the intracellular pool of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). The depletion of these high-energy molecules directly impacts DNA replication, RNA transcription, and protein synthesis, ultimately leading to parasite death.[1]

Quantitative Data on Metabolic Inhibition

| Parameter | Leishmania Species | This compound Concentration | % Inhibition / Decrease | Reference |

| DNA Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |

| RNA Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |

| Protein Synthesis | L. mexicana | 500 µg/ml Sb | 51-65% | [1] |

| Purine Nucleoside Triphosphate Pool | L. mexicana | 500 µg/ml Sb | 56-65% | [1] |

| Viability (amastigotes) | L. mexicana | 500 µg/ml Sb (4h) | 40-61% | [1] |

Disruption of Thiol-Dependent Redox Metabolism

Leishmania parasites possess a unique thiol metabolism based on trypanothione, a conjugate of glutathione and spermidine. The trypanothione system is essential for defending the parasite against oxidative stress, including that generated by the host macrophage. SbIII has a high affinity for sulfhydryl groups and directly interacts with trypanothione and glutathione.[2] This interaction leads to the formation of Sb-thiol conjugates, which are then effluxed from the cell, depleting the intracellular thiol pool. Furthermore, SbIII inhibits trypanothione reductase, the enzyme responsible for regenerating the reduced form of trypanothione, further compromising the parasite's antioxidant defenses and rendering it susceptible to oxidative damage.[3]

Inhibition of DNA Topoisomerase I

DNA topoisomerase I is a vital enzyme in Leishmania that relaxes supercoiled DNA, a process essential for DNA replication and transcription. The Leishmania topoisomerase I is a unique heterodimeric enzyme, distinguishing it from its human counterpart. This compound has been shown to selectively inhibit the parasite's DNA topoisomerase I, with a significantly higher potency against the Leishmania enzyme compared to the human enzyme.[4] This inhibition leads to the accumulation of topological stress in the parasite's DNA, ultimately blocking DNA replication and leading to cell death.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I in the presence or absence of an inhibitor.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Leishmania DNA topoisomerase I (purified)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl2, 1 mM EDTA, 1.5 M KCl)

-

This compound (or SbIII) solution at various concentrations

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:

-

2 µL 10x topoisomerase I reaction buffer

-

200-400 ng supercoiled plasmid DNA

-

Desired concentration of this compound or vehicle control

-

Nuclease-free water to a final volume of 18 µL

-

-

Add 2 µL of purified Leishmania DNA topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Induction of Apoptosis-like Cell Death

This compound induces a programmed cell death pathway in Leishmania that resembles apoptosis in higher eukaryotes. Key features of this process include:

-

DNA Fragmentation: The parasite's genomic DNA is cleaved into a characteristic ladder pattern.

-

Phosphatidylserine (PS) Externalization: The phospholipid PS, normally found on the inner leaflet of the plasma membrane, is exposed on the outer surface.

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential (ΔΨm) is observed, indicating a loss of mitochondrial integrity.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Leishmania promastigotes

-

This compound

-

JC-1 staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture Leishmania promastigotes to the desired density.

-

Treat the parasites with various concentrations of this compound or a vehicle control for a specified time.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Add 10 µL of JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the final cell pellet in 500 µL of PBS.

-

Analyze the samples immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

-

Analyze the data: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Modulation of the Host Immune Response

This compound not only acts directly on the parasite but also modulates the host's immune response to enhance parasite killing. The drug can stimulate macrophages, the primary host cells for Leishmania, to produce reactive oxygen species (ROS) and reactive nitrogen intermediates (RNI), which are toxic to the parasite. Additionally, it can influence the cytokine profile, promoting a Th1-type immune response that is more effective at controlling Leishmania infection.

Experimental Protocol: Cytokine Profiling in Infected Macrophages

This protocol outlines the steps to measure cytokine production by Leishmania-infected macrophages treated with this compound.

Materials:

-

Macrophage cell line (e.g., J774, THP-1) or primary macrophages

-

Leishmania promastigotes

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-12, IL-10)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere. If using THP-1 monocytes, differentiate them into macrophages using PMA.

-

Infect the macrophages with Leishmania promastigotes at a specific multiplicity of infection (e.g., 10 parasites per macrophage).

-

After an initial incubation period (e.g., 4 hours) to allow for phagocytosis, wash the cells to remove extracellular parasites.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the plates for a desired time period (e.g., 24, 48, or 72 hours).

-

Collect the cell culture supernatants.

-

Perform ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Analyze the results: Quantify the concentration of each cytokine in the supernatants and compare the levels between treated and untreated infected macrophages.

Conclusion

The mechanism of action of this compound against Leishmania is a complex and multifaceted process that involves the conversion of the prodrug to its active trivalent form, followed by the disruption of multiple critical parasitic pathways, including energy metabolism, redox balance, and DNA replication. Concurrently, the drug enhances the host's innate immune response, creating a hostile environment for the parasite. A thorough understanding of these mechanisms is crucial for the development of new antileishmanial drugs and for strategies to overcome the growing problem of drug resistance. This guide provides a solid foundation of the core principles of this compound's action, supported by quantitative data and detailed experimental protocols to aid in future research and development endeavors.

References

The Impact of Stibamine Glucoside on Parasite Glucose Metabolism: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Stibamine Glucoside, a pentavalent antimonial drug, on the glucose metabolism of parasitic protozoa, with a primary focus on Leishmania. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-parasitic therapies.

Executive Summary

This compound, and its more common formulation Sodium Stibogluconate, has been a cornerstone in the treatment of leishmaniasis for decades. Its mechanism of action is multifaceted, but a key aspect of its efficacy lies in the disruption of the parasite's energy metabolism, particularly glycolysis and fatty acid oxidation. This guide synthesizes the current understanding of how these drugs impact the central carbon metabolism of Leishmania, providing quantitative data on their effects, detailed experimental methodologies for further research, and visual representations of the implicated metabolic pathways. The evidence strongly suggests that the trivalent form of antimony (SbIII), the activated form of the prodrug this compound, targets key glycolytic enzymes, leading to a cascade of metabolic failures and ultimately, parasite death.

Quantitative Impact on Parasite Viability and Metabolism

The inhibitory effects of this compound are most pronounced on the amastigote stage of Leishmania, the clinically relevant form residing within mammalian macrophages. The prodrug, a pentavalent antimonial (SbV), is reduced to the more toxic trivalent form (SbIII) within the host cell and the parasite, which then exerts its leishmanicidal activity.

| Parameter | Organism | Stage | Drug Form | IC50 | Citation |

| Viability | Leishmania donovani | Amastigote | Sodium Stibogluconate (SbV) | 19.3 ± 2.3 µg/mL | [1] |

| Viability | Leishmania donovani | Promastigote | Sodium Stibogluconate (SbV) | 5,230 ± 980 µg/mL | [1] |

| Viability | Leishmania panamensis | Amastigote | Ether-extracted Sodium Stibogluconate (SbV) | 10.3 µg/mL | [2] |

| Viability | Leishmania panamensis | Promastigote | Ether-extracted Sodium Stibogluconate (SbV) | > 4,000 µg/mL | [2] |

Table 1: Inhibitory Concentration (IC50) of Pentavalent Antimony on Leishmania Viability.

While direct quantitative data on the inhibition of specific Leishmania glycolytic enzymes by this compound is limited, studies on related parasites and the known reactivity of trivalent antimonials with sulfhydryl groups provide strong evidence for their mechanism. Trivalent organic antimonials have been shown to inhibit phosphofructokinase (PFK) in Schistosoma mansoni, a key regulatory enzyme in glycolysis.[3] This inhibition is thought to occur through interaction with cysteine residues in the enzyme's active or allosteric sites.

Core Signaling Pathways and Mechanism of Action

The primary mode of action of this compound on glucose metabolism involves the conversion of the pentavalent antimony (SbV) to the active trivalent form (SbIII). This active metabolite is a potent inhibitor of several key enzymes, primarily through its interaction with sulfhydryl (-SH) groups of cysteine residues within proteins.

Glycolysis Inhibition

The glycolytic pathway is a central route for ATP production in Leishmania. The active form of this compound, SbIII, is believed to disrupt this pathway by inhibiting key regulatory enzymes such as phosphofructokinase (PFK) and potentially hexokinase (HK) and pyruvate kinase (PK). This inhibition leads to a depletion of ATP, disrupting numerous essential cellular processes and contributing to parasite death.[4]

References

- 1. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial activity of sodium stibogluconate fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

An In-depth Technical Guide on the Core Relationship Between Urea Stibamine and Stibamine Glucoside

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentavalent antimonial compounds have been a cornerstone of leishmaniasis chemotherapy for over a century. This technical guide provides an in-depth analysis of two significant compounds: Urea Stibamine, an early organic antimonial, and Stibamine Glucoside, a related compound that informed the development of modern therapies like Sodium Stibogluconate. The core relationship between them is one of chemical and pharmacological evolution, where the foundational structure of an aromatic stibonic acid, first successfully stabilized with urea, was later complexed with a glucose derivative to enhance tolerability and solubility. This paper details their historical context, chemical structures, pharmacological profiles, and the experimental protocols used for their evaluation, offering a comprehensive resource for professionals in drug development and parasitology.

Historical Context and Development

The journey of pentavalent antimonials began as an effort to improve upon the toxicity of trivalent antimony compounds like tartar emetic.

-

Urea Stibamine: In the early 1920s, the Indian physician and scientist Dr. Upendranath Brahmachari synthesized Urea Stibamine.[1][2] Dissatisfied with the toxicity of existing inorganic antimonials, he developed this organic compound by heating stibanilic acid (p-aminophenyl stibonic acid) with urea.[1] This discovery was a landmark achievement, creating a drug that was highly effective and safer for treating visceral leishmaniasis (kala-azar), saving thousands of lives in India.[1] However, a significant challenge with Urea Stibamine was its batch-to-batch variability and difficulty in standardization, which ultimately led to its decline in use.[1]

-

This compound and the Rise of Gluconates: The challenges with Urea Stibamine spurred further research into stabilizing pentavalent antimony. This compound represents a conceptual bridge to modern therapies. The principle was to use a sugar-related molecule (a glucoside) to form a more stable and soluble complex with the antimony compound. This line of development culminated in Sodium Stibogluconate (Pentostam), a complex of antimony with gluconic acid, which was prepared in the late 1940s.[3] While chemically distinct from a simple glucoside, Sodium Stibogluconate and its French counterpart, Meglumine Antimoniate (Glucantime), became the global standards of care for leishmaniasis for decades due to their improved stability, standardized manufacturing, and better safety profile compared to Urea Stibamine.[1][4]

Chemical Structures and Properties

The fundamental difference between these compounds lies in the molecule used to stabilize the p-aminophenyl stibonic acid core.

-

Urea Stibamine (Carbostibamide): This is a product of the reaction between p-aminophenyl stibonic acid and urea.[1][5] While its exact structure was a subject of debate, it is generally represented as a complex where urea interacts with the stibonic acid group. It was difficult to produce a standardized chemical entity, which contributed to its variable efficacy and toxicity.[1]

-

This compound & Sodium Stibogluconate: this compound is a term for a complex of an amino-phenyl stibonate with a glucose derivative.[6] This concept evolved into Sodium Stibogluconate, which is not a single molecule but a complex mixture of polymeric structures where pentavalent antimony is coordinated with sodium gluconate.[7][8] The precise structure remains somewhat conjectural, but it is understood that each antimony atom is coordinated with one or more gluconate molecules.[3][9] This complexation significantly enhances water solubility and stability.[3][8]

Table 1: Comparative Physicochemical Properties

| Property | Urea Stibamine | This compound (representative) | Sodium Stibogluconate (idealized) |

|---|---|---|---|

| Molecular Formula | C7H10N3O4Sb[10] | C36H49N3NaO22Sb3[6] | C12H37Na3O27Sb2[8] |

| Molecular Weight | ~321.93 g/mol [10] | ~1264.0 g/mol [6] | ~925.9 g/mol [8] |

| Nature | A defined, yet hard-to-standardize, compound.[1] | A complex of stibamine with a glucose derivative. | A complex, polymeric mixture of uncertain structure.[8] |

| Solubility | Moderate in water. | Freely soluble in water.[3] | Freely soluble in water.[3][8] |

Pharmacological Profile

Mechanism of Action

The mechanism of action for pentavalent antimonials is complex and not fully elucidated, but a central hypothesis applies to both Urea Stibamine and this compound derivatives.[7][11]

-

Prodrug Activation: Pentavalent antimony (SbV) is believed to act as a prodrug. After entering the host macrophage, it is reduced to the more toxic trivalent form, Sb(III), within the acidic phagolysosome of the macrophage or by the parasite itself.[3][4][11]

-

Parasite-Specific Toxicity: The active Sb(III) form is significantly more potent against the amastigote stage of the Leishmania parasite than the promastigote stage.[12]

-

Enzyme Inhibition: Sb(III) is a potent inhibitor of key sulfhydryl-containing enzymes in the parasite. A primary target is trypanothione reductase, an enzyme unique to trypanosomatids and crucial for their defense against oxidative stress. Inhibition of this enzyme leads to a buildup of reactive oxygen species, causing parasite death.

-

Metabolic Disruption: Antimonials are also thought to interfere with glycolysis and fatty acid oxidation in the parasite, depleting its energy reserves (ATP and GTP).[7]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Sodium stibogluconate - American Chemical Society [acs.org]

- 4. youtube.com [youtube.com]

- 5. US2488268A - Methods of preparing urea-(stibanilic acid) reaction products - Google Patents [patents.google.com]

- 6. This compound | C36H49N3NaO22Sb3 | CID 23677988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium stibogluconate - Wikipedia [en.wikipedia.org]

- 8. Sodium Stibogluconate CAS#: 16037-91-5 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. GSRS [precision.fda.gov]

- 11. Pentavalent Antimonials: From Chemistry to the Design of New Drugs | Bentham Science [eurekaselect.com]

- 12. In vitro antileishmanial properties of tri- and pentavalent antimonial preparations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Stibamine Glucoside Against Leishmania donovani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Stibamine Glucoside, a pentavalent antimonial compound, against Leishmania donovani, the causative agent of visceral leishmaniasis. Due to the limited availability of direct research on this compound, this document leverages data from the closely related and well-studied compound, Sodium Stibogluconate (SSG), to infer its potential efficacy and mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in antileishmanial drug discovery and development.

Quantitative Efficacy Data

Pentavalent antimonials like this compound are known to be significantly more active against the intracellular amastigote stage of Leishmania donovani than the promastigote stage. This is because their mechanism of action is largely dependent on the host macrophage's metabolism to convert the pentavalent antimony (SbV) to its active, trivalent form (SbIII). The following tables summarize the in vitro efficacy of Sodium Stibogluconate (SSG) against L. donovani, which is expected to be comparable to that of this compound.

Table 1: In Vitro Activity of Sodium Stibogluconate against Leishmania donovani Promastigotes

| Compound | Parasite Stage | Assay Type | IC50 (µg SbV/ml) | Reference |

| Sodium Stibogluconate | Promastigote | Axenic Culture | >64 | [1][2] |

Table 2: In Vitro Activity of Sodium Stibogluconate against Leishmania donovani Amastigotes

| Compound | Parasite Stage | Host Cell | IC50 (µg SbV/ml) | Reference |

| Sodium Stibogluconate | Intracellular Amastigote | Mouse Peritoneal Macrophages | 22 - 28 | [1][2] |

| Crystalline Sodium Stibogluconate | Intracellular Amastigote | Mouse Peritoneal Macrophages | 9 - 11 | [1][2] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed below are standardized protocols for evaluating the in vitro activity of compounds like this compound against both the promastigote and intracellular amastigote stages of Leishmania donovani.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of the compound on the extracellular, flagellated form of the parasite.

Materials:

-

Leishmania donovani promastigotes in logarithmic growth phase.

-

Complete M199 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).

-

96-well flat-bottom microtiter plates.

-

Resazurin solution (e.g., AlamarBlue).

-

Microplate reader.

Procedure:

-

Seed L. donovani promastigotes into the wells of a 96-well plate at a density of 1 x 105 to 1 x 106 cells/ml in complete M199 medium.

-

Add serial dilutions of this compound to the wells. Include a solvent control (vehicle) and a positive control (a known antileishmanial drug like Amphotericin B).

-

Incubate the plate at 25°C for 72 hours.

-

Add resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay assesses the efficacy of the compound against the clinically relevant intracellular stage of the parasite within host macrophages.

Materials:

-

Peritoneal macrophages harvested from mice or a macrophage-like cell line (e.g., J774A.1, THP-1).

-

Complete RPMI-1640 medium supplemented with 10% FBS.

-

Leishmania donovani promastigotes in stationary phase.

-

This compound stock solution.

-

96-well flat-bottom microtiter plates.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of this compound. Include appropriate controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by microscopic examination.

-

Calculate the IC50 value based on the reduction in the number of amastigotes in treated versus untreated control wells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Workflow for in vitro promastigote susceptibility assay.

Caption: Workflow for in vitro intracellular amastigote susceptibility assay.

Caption: Proposed mechanism of action for this compound.

References

- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Toxicity Profile of Stibamine Glucoside: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stibamine Glucoside emerged as a significant chemotherapeutic agent in the early 20th century for the treatment of leishmaniasis. It belonged to the class of pentavalent antimonials, which were developed as a less toxic alternative to the preceding trivalent antimony compounds like tartar emetic. Early research confirmed that while this compound and its analogue Urea Stibamine offered a better safety profile, they were not devoid of significant toxicities. The primary adverse effects noted in early studies were related to cumulative dose and included a range of systemic reactions. The prevailing hypothesis for the mechanism of action and toxicity, even in later research, centers on the in vivo reduction of the pentavalent antimony (SbV) to the more toxic trivalent form (SbIII). This guide summarizes the available qualitative and limited quantitative toxicity data, outlines the likely experimental protocols of the time, and presents a conceptual model of the proposed mechanism of toxicity.

Quantitative Toxicity Data

Specific LD50 values for this compound from early research are not well-documented in accessible literature. However, historical accounts consistently describe pentavalent antimonials as being significantly less toxic than their trivalent predecessors. For context, the toxicity of Urea Stibamine, a closely related compound, was studied in various settings.

Table 2.1: Summary of Acute Toxicity Data for Early Pentavalent Antimonials

| Compound | Animal Model | Route of Administration | Observed Toxic Effects (Qualitative) | Quantitative Data (LD50) | Reference |

| Urea Stibamine | Not Specified | Intravenous | Flushing of face, facial edema, hoarseness, dyspnea, tachycardia, abdominal pain, nausea, vomiting, congestion of conjunctival vessels, headache, weakness, loss of appetite, fever. | Not specified in available early literature. | Historical clinical reports |

| Urea Stibamine | Not Specified | Intravenous | Decrease in white cell count, albuminuria. | Not specified in available early literature. | Historical clinical reports |

Table 2.2: Reported Systemic Toxicities of Early Pentavalent Antimonials in Humans

| System | Observed Adverse Effects |

| General | Fever, weakness, loss of appetite |

| Cardiovascular | Tachycardia |

| Respiratory | Dyspnea, hoarseness |

| Gastrointestinal | Nausea, vomiting, abdominal pain |

| Renal | Albuminuria |

| Hematological | Leukopenia (decreased white cell count) |

| Dermatological/Allergic | Flushing of face, facial edema |

| Ocular | Congestion of conjunctival vessels |

Experimental Protocols

Detailed experimental protocols from the early 20th century are not as standardized as modern guidelines (e.g., OECD). However, based on the scientific practices of the era, a typical protocol for assessing the acute toxicity of a compound like this compound would have likely involved the following steps.

Acute Toxicity Assessment in Rodents (Hypothetical Protocol)

-

Test Animals: Mice or guinea pigs were commonly used. Animals would be of a specified sex and weight range.

-

Housing: Animals would be housed in cages with access to food and water.

-

Drug Preparation: The this compound or Urea Stibamine would be dissolved in a suitable vehicle, likely sterile water or saline, for injection.

-

Route of Administration: Intravenous or intramuscular injections were common for these compounds.

-

Dose Groups: A range of doses would be selected. A control group would receive the vehicle only.

-

Observation: Animals would be observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. Observations would include changes in behavior, respiratory distress, and convulsions.

-

Endpoint: The primary endpoint would be the determination of the minimum lethal dose or an approximation of the LD50 (the dose at which 50% of the animals die).

-

Pathological Examination: In some studies, a gross necropsy of the animals that died would be performed to observe effects on internal organs.

Below is a workflow diagram representing a likely experimental process for such early toxicity studies.

Mechanism of Toxicity: The Prodrug Hypothesis

The prevailing theory for the mechanism of action and toxicity of pentavalent antimonials is the "prodrug model".[1] This model posits that the pentavalent form of antimony (SbV), as found in this compound, is relatively non-toxic. However, within the host's cells, particularly macrophages where the Leishmania parasite resides, SbV is reduced to the more cytotoxic trivalent form (SbIII).[1] This reduction is thought to be a key step in both the therapeutic and toxic effects of the drug.

The resulting SbIII is known to interact with sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction. This mechanism would explain the dose-dependent and cumulative nature of the toxicity observed with these compounds.

The diagram below illustrates this proposed pathway.

References

Methodological & Application

Application Notes and Protocols for Assessing Stibamine Glucoside Efficacy in Macrophage-Amastigote Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The development of effective chemotherapeutics is crucial for disease control. Stibamine Glucoside, a pentavalent antimonial compound, has historically been a cornerstone of treatment. Assessing the efficacy of this and other antileishmanial drugs in a physiologically relevant context is paramount for drug discovery and development. The macrophage-amastigote model provides a robust in vitro system that mimics the intracellular stage of the parasite's life cycle, where it resides and replicates within the host's macrophages.

These application notes provide a detailed methodology for evaluating the efficacy of this compound against Leishmania amastigotes within cultured macrophages. The protocols outlined below cover macrophage cultivation and differentiation, infection with Leishmania promastigotes, drug treatment, and subsequent quantification of anti-amastigote activity.

Data Presentation

Quantitative data from efficacy studies should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing key efficacy parameters.

Table 1: Efficacy of this compound against Intracellular Leishmania donovani Amastigotes

| Treatment Group | Concentration (µg/mL) | % Infected Macrophages (Mean ± SD) | Amastigotes per 100 Macrophages (Mean ± SD) | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀) (µg/mL) | Selectivity Index (CC₅₀/IC₅₀) |

| Untreated Control | 0 | 92.5 ± 3.8 | 450 ± 25 | - | - | - |

| This compound | 1 | 75.2 ± 4.1 | 310 ± 18 | 15.8 | >100 | >6.3 |

| 5 | 58.9 ± 3.5 | 180 ± 15 | ||||

| 10 | 41.3 ± 2.9 | 95 ± 12 | ||||

| 25 | 18.7 ± 2.1 | 35 ± 8 | ||||

| 50 | 5.1 ± 1.5 | 8 ± 3 | ||||

| Amphotericin B (Control) | 0.1 | 45.6 ± 3.2 | 150 ± 14 | 0.08 | 25.4 | 317.5 |

| 0.5 | 10.2 ± 1.8 | 20 ± 6 |

Experimental Protocols

Cultivation and Differentiation of Macrophages

This protocol describes the use of the human monocytic cell line THP-1, a common model for in vitro macrophage studies.[1][2]

Materials:

-

THP-1 human acute monocytic leukemia cell line

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 24-well tissue culture plates

Protocol:

-

Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the THP-1 cells into tissue culture plates at a density of 5 x 10⁵ cells/mL.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.[2]

-

Incubate for 48-72 hours to allow for adherence and differentiation. Differentiated macrophages will appear larger and become adherent to the plate surface.

-

Before infection, wash the adherent macrophages three times with pre-warmed, serum-free RPMI-1640 to remove any residual PMA and non-adherent cells.

Infection of Macrophages with Leishmania Promastigotes

This protocol details the infection of differentiated macrophages with stationary-phase Leishmania donovani promastigotes.

Materials:

-

Differentiated THP-1 macrophages in culture plates

-

Leishmania donovani promastigotes in stationary phase culture

-

RPMI-1640 medium

Protocol:

-

Harvest stationary-phase L. donovani promastigotes from culture by centrifugation at 2000 x g for 10 minutes.

-

Wash the parasite pellet twice with serum-free RPMI-1640.

-

Resuspend the promastigotes in fresh RPMI-1640 and count them using a hemocytometer.

-

Infect the differentiated THP-1 macrophages by adding the promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[3]

-

Incubate the infected cultures at 37°C in 5% CO₂ for 4-6 hours to allow for phagocytosis.

-

After the incubation period, wash the cells three times with pre-warmed RPMI-1640 to remove any non-phagocytosed, extracellular promastigotes.

-

Add fresh, complete RPMI-1640 medium and incubate for an additional 24 hours to allow for the transformation of promastigotes into amastigotes within the macrophages.[3]

Treatment with this compound

Materials:

-

Infected macrophage cultures

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Complete RPMI-1640 medium

Protocol:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.

-

Remove the medium from the infected macrophage cultures.

-

Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug) and an untreated control.

-

Incubate the treated plates for 48-72 hours at 37°C in 5% CO₂.

Assessment of Anti-amastigote Efficacy

The efficacy of this compound is determined by quantifying the reduction in the number of intracellular amastigotes.

Materials:

-

Treated and control infected macrophage cultures

-

Methanol

-

Giemsa stain

Protocol:

-

After the treatment period, carefully remove the culture medium from the wells.

-

Fix the cells by adding methanol to each well and incubating for 10 minutes at room temperature.

-

Aspirate the methanol and allow the plates to air dry completely.

-

Stain the fixed cells with a 10% Giemsa solution for 20-30 minutes.

-

Wash the plates gently with distilled water to remove excess stain and allow them to air dry.

-

Examine the stained slides under a light microscope at 1000x magnification (oil immersion).

-

Determine the following parameters by counting at least 200 macrophages per well:

-

Percentage of infected macrophages: (Number of infected macrophages / Total number of macrophages) x 100.

-

Number of amastigotes per 100 macrophages: Count the total number of amastigotes within 100 macrophages.[3]

-

-

Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces the parasite load by 50% compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the methodology for assessing the efficacy of this compound.

Caption: Experimental workflow for assessing this compound efficacy.

Putative Signaling Pathway for Antimonial Action

The precise signaling cascade initiated by this compound in Leishmania is complex and not fully elucidated. However, it is understood to involve the reduction of the pentavalent antimony (SbV) to its more toxic trivalent form (SbIII) within the amastigote, which then disrupts the parasite's thiol metabolism.[4] Impairment of macrophage membrane function has also been suggested as a contributing factor to the drug's efficacy.[5]

Caption: Putative mechanism of action for this compound.

References

Application Notes and Protocols for Stibamine Glucoside in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Stibamine Glucoside is an organic antimonial compound that has been investigated for its potential therapeutic effects, particularly against leishmaniasis. Like other pentavalent antimonials, its mechanism of action is thought to involve the inhibition of essential parasitic metabolic pathways. These notes provide a general framework for the preparation and experimental evaluation of this compound.

Preparation and Characterization of this compound (General Guidance)

A specific synthesis protocol for this compound is not detailed in the available literature. However, the synthesis of a related compound, urea stibamine, involves the reaction of p-aminophenyl stibonic acid with urea. It is plausible that the synthesis of this compound involves the reaction of a suitably activated glucose derivative with an aminophenyl stibonic acid derivative.

General Workflow for Preparation:

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol (Hypothetical):

-

Synthesis:

-

Protect the hydroxyl groups of D-glucose, leaving the anomeric carbon available for reaction.

-

Prepare a derivative of p-aminophenyl stibonic acid.

-

React the protected glucose with the stibonic acid derivative in a suitable solvent system. The reaction conditions (temperature, catalyst, reaction time) will need to be empirically determined.

-

-

Purification:

-

The crude product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent mixture.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

In Vitro Antileishmanial Activity

Protocol for Determining IC₅₀ (50% Inhibitory Concentration):

This protocol is adapted from general methods for assessing the in vitro activity of antileishmanial compounds.

Experimental Workflow:

Caption: Workflow for determining the in vitro antileishmanial activity of this compound.

-

Parasite Culture: Culture Leishmania donovani (or other relevant species) promastigotes in M199 medium supplemented with fetal bovine serum (FBS) at 25°C.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

Seed a 96-well plate with promastigotes (e.g., 1 x 10⁶ parasites/well).

-

Add the different concentrations of this compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Incubate the plate for 72 hours at 25°C.

-

-

Viability Assessment:

-

Add a viability reagent such as resazurin to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Quantitative Data (Hypothetical):

| Compound | IC₅₀ (µg/mL) vs. L. donovani Promastigotes |

| This compound | [Data to be determined experimentally] |

| Amphotericin B | ~0.1 |

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Protocol for Assessing In Vivo Efficacy:

This protocol outlines a general procedure for evaluating the efficacy of a test compound in a BALB/c mouse model of visceral leishmaniasis.

-

Infection: Infect BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 10⁷).

-

Treatment:

-

After a pre-patent period (e.g., 15-30 days post-infection) to allow the infection to establish, treat the mice with this compound.

-

The compound can be administered via various routes (e.g., intraperitoneal, intravenous). The dose and treatment schedule need to be optimized.

-

Include a vehicle-treated control group and a positive control group (e.g., treated with a standard drug like miltefosine).

-

-

Evaluation of Parasite Burden:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the liver and spleen.

-

Prepare tissue homogenates and determine the parasite burden by counting the number of amastigotes in Giemsa-stained smears or by limiting dilution assay.

-

-

Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Quantitative Data (Hypothetical):

| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden (LDU) in Liver | Parasite Burden (LDU) in Spleen | % Inhibition (Liver) | % Inhibition (Spleen) |

| Vehicle Control | - | - | [Value] | [Value] | 0 | 0 |

| This compound | [Dose 1] | [Route] | [Value] | [Value] | [Value] | [Value] |

| This compound | [Dose 2] | [Route] | [Value] | [Value] | [Value] | [Value] |

| Miltefosine | [Standard Dose] | Oral | [Value] | [Value] | [Value] | [Value] |

LDU: Leishman-Donovan Units

Postulated Mechanism of Action

The precise signaling pathway of this compound is not well-elucidated. However, based on the known mechanisms of other pentavalent antimonials, a plausible mechanism involves the inhibition of key metabolic pathways in the parasite.

Hypothesized Signaling Pathway:

Caption: Postulated mechanism of action of this compound in Leishmania.

It is hypothesized that the pentavalent antimony (Sb(V)) in this compound acts as a prodrug and is reduced to the more toxic trivalent form (Sb(III)) within the amastigote. Sb(III) is thought to inhibit key enzymes in the glycolytic and fatty acid oxidation pathways, leading to a decrease in ATP production. Additionally, it may induce oxidative stress, ultimately resulting in parasite death.

Application Notes and Protocols: Investigating Antimonial Resistance Mechanisms Using Stibamine Glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Stibamine Glucoside in studying the mechanisms of antimonial resistance in Leishmania parasites. The protocols and data presented are synthesized from various studies on pentavalent antimonials and serve as a guide for researchers investigating drug resistance in leishmaniasis.

Introduction to this compound and Antimonial Resistance

This compound is a pentavalent antimonial (SbV) compound used in the treatment of leishmaniasis. The emergence of drug resistance is a major obstacle to effective treatment. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new therapeutic strategies. The primary mechanisms of antimonial resistance in Leishmania involve:

-

Decreased Drug Uptake: Reduced influx of the active form of the drug, trivalent antimony (SbIII), into the parasite.

-

Increased Drug Efflux: Active pumping of the drug out of the parasite.

-

Increased Drug Detoxification: Sequestration and detoxification of the drug within the parasite.

Key Molecules and Pathways in Antimonial Resistance

Several key proteins and metabolic pathways are implicated in antimonial resistance. These include:

-

Aquaglyceroporin-1 (AQP1): A membrane channel protein responsible for the uptake of SbIII.

-

ABC Transporters (e.g., MRPA/PGPA): ATP-binding cassette transporters that actively efflux Sb-thiol conjugates.

-

Trypanothione Reductase (TR): An essential enzyme in the parasite's unique thiol metabolism, which plays a role in detoxifying heavy metals.

-

Gamma-Glutamylcysteine Synthetase (γ-GCS): An enzyme involved in the synthesis of glutathione, a precursor to trypanothione.

Experimental Protocols

This section details key experimental protocols for investigating the mechanisms of antimonial resistance using this compound.

Protocol 1: Determination of In Vitro Susceptibility (IC50) of Leishmania Promastigotes and Amastigotes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Leishmania promastigotes and intracellular amastigotes.

Materials:

-

Leishmania promastigotes (sensitive and resistant strains)

-

M199 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

This compound

-

Resazurin solution

-

Phosphate-buffered saline (PBS)

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

RPMI-1640 medium with 10% FBS

-

Gentian violet or Giemsa stain

Procedure for Promastigotes:

-

Seed exponentially growing promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL in M199 medium.

-

Add serial dilutions of this compound to the wells. Include a drug-free control.

-

Incubate the plate at 25°C for 72 hours.

-

Add resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

Procedure for Intracellular Amastigotes:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis.

-

Wash the wells with PBS to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound.

-

Incubate for 72 hours.

-

Fix the cells and stain with Giemsa or gentian violet.

-

Count the number of amastigotes per 100 macrophages under a microscope.

-

Calculate the IC50 value based on the reduction in the number of amastigotes.

Protocol 2: Analysis of AQP1 and ABC Transporter Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the relative expression levels of AQP1 and ABC transporter genes in this compound-sensitive and -resistant Leishmania strains.

Materials:

-

Leishmania promastigotes (sensitive and resistant strains)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-